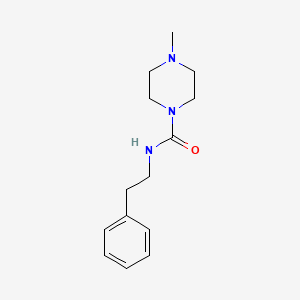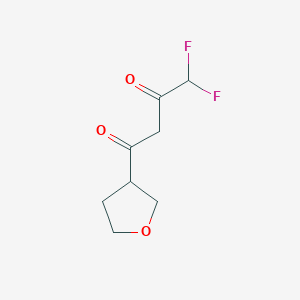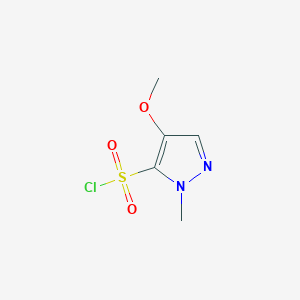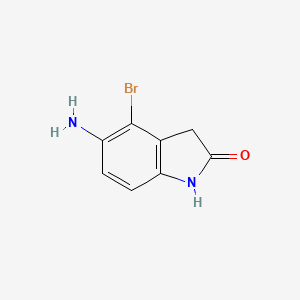![molecular formula C13H16N4O2 B6599740 [4-(6-aminoquinazolin-4-yl)morpholin-3-yl]methanol CAS No. 1715015-43-2](/img/structure/B6599740.png)
[4-(6-aminoquinazolin-4-yl)morpholin-3-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(6-aminoquinazolin-4-yl)morpholin-3-yl]methanol, referred to as 4-AQM, is an organic compound with a wide range of potential applications. It is a heterocyclic compound, containing a quinazoline ring and a morpholine ring, and is derived from the amino acid tryptophan. 4-AQM has been studied for its potential applications in the fields of biochemistry, pharmacology, and medicinal chemistry, among others.
科学研究应用
4-AQM has been studied for its potential applications in a variety of scientific fields. In biochemistry, 4-AQM has been studied as a potential inhibitor of the enzyme tryptophan synthase. In pharmacology, 4-AQM has been studied as a potential inhibitor of the enzyme monoamine oxidase. In medicinal chemistry, 4-AQM has been studied as a potential inhibitor of the enzyme acetylcholinesterase.
作用机制
The exact mechanism of action of 4-AQM is not yet fully understood. However, it is believed that 4-AQM acts as an inhibitor of the enzymes it targets by binding to the active site of the enzyme and blocking its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-AQM are not yet fully understood. However, it has been hypothesized that 4-AQM may have a variety of effects, including the inhibition of the enzymes it targets, the modulation of neurotransmitter levels, and the modulation of gene expression.
实验室实验的优点和局限性
The advantages of using 4-AQM in laboratory experiments include its relatively low cost, its ability to be synthesized using a variety of methods, and its potential to be used as an inhibitor of enzymes. The limitations of using 4-AQM in laboratory experiments include its potential toxicity and the lack of full understanding of its mechanism of action.
未来方向
The potential future directions for the research and development of 4-AQM include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in biochemistry, pharmacology, and medicinal chemistry. Additionally, further studies could be conducted on the synthesis methods of 4-AQM, its potential toxicity, and its potential use as a drug.
合成方法
4-AQM can be synthesized using various methods, including the Wittig reaction, the Ugi reaction, and the Biginelli reaction. The Wittig reaction involves the reaction of a phosphonium salt with an aldehyde or ketone to form an alkene. The Ugi reaction is a multi-component reaction that involves the reaction of an amine, an aldehyde or ketone, an isocyanide, and an acid or base to form an amide. The Biginelli reaction involves the reaction of an aldehyde, an urea or thiourea, and an ethyl acetoacetate to form a 3,4-dihydropyrimidin-2(1H)-one.
属性
IUPAC Name |
[4-(6-aminoquinazolin-4-yl)morpholin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c14-9-1-2-12-11(5-9)13(16-8-15-12)17-3-4-19-7-10(17)6-18/h1-2,5,8,10,18H,3-4,6-7,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDATZAOUFVFLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C2=NC=NC3=C2C=C(C=C3)N)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)butanoic acid](/img/structure/B6599671.png)
![(1-{[ethyl(methyl)amino]methyl}cyclopropyl)methanol](/img/structure/B6599676.png)
![2-[4-(dimethylcarbamoyl)phenyl]acetic acid](/img/structure/B6599677.png)

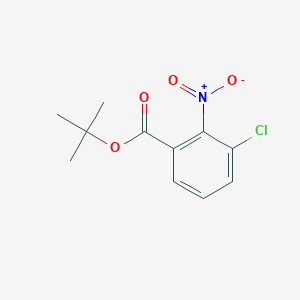
![tert-butyl N-{3-[(5-bromopyridin-2-yl)amino]propyl}carbamate](/img/structure/B6599714.png)
![5,6-dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B6599722.png)
